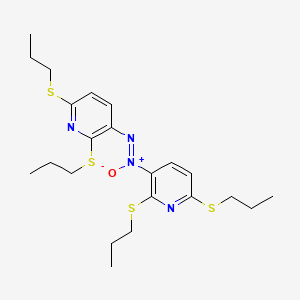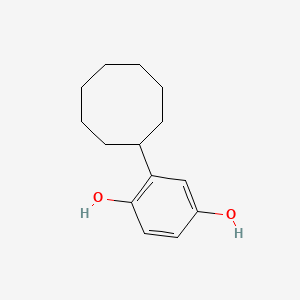
2-Cyclooctylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclooctylbenzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylbenzene-1,4-diol typically involves the cycloaddition of cyclooctene with a benzene derivative followed by hydroxylation. One common method is the Diels-Alder reaction, where cyclooctene reacts with a suitable diene to form the cyclooctylbenzene framework. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate introduces the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of intermediate compounds under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the hydrogenation process, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Cyclooctylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents
Major Products Formed
Oxidation: Quinones and other carbonyl compounds.
Reduction: Cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: Halogenated cyclooctylbenzene derivatives
科学研究应用
2-Cyclooctylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
作用机制
The mechanism of action of 2-Cyclooctylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .
相似化合物的比较
Similar Compounds
1,4-Benzenediol: A simpler diol with two hydroxyl groups on a benzene ring.
2-Cyclohexylbenzene-1,4-diol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Cyclopentylbenzene-1,4-diol: Contains a cyclopentyl group instead of a cyclooctyl group
Uniqueness
2-Cyclooctylbenzene-1,4-diol is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
4197-84-6 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-cyclooctylbenzene-1,4-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-14(16)13(10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
InChI 键 |
OCFACRWFEFGYDB-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


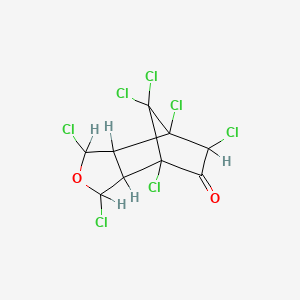
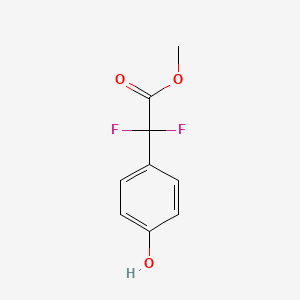
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
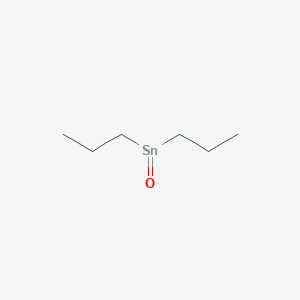
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
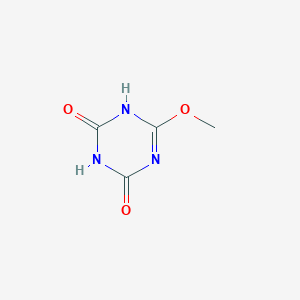
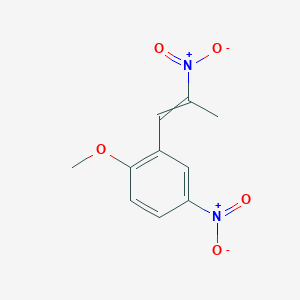
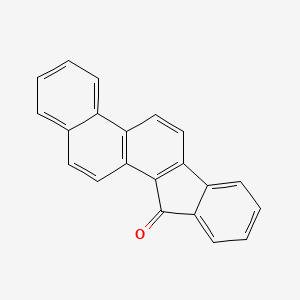
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
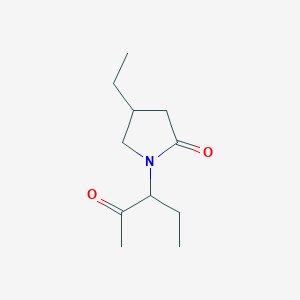
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
